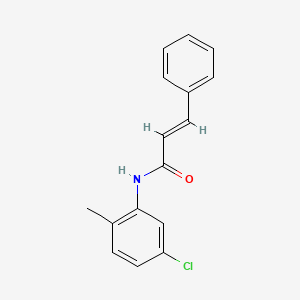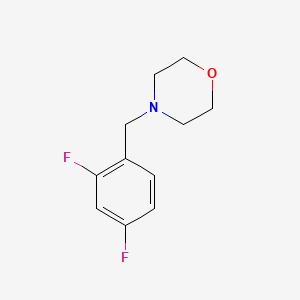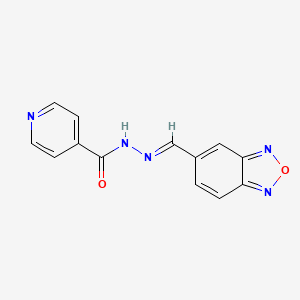![molecular formula C16H11FN2O2S B5873061 N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5873061.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It has gained popularity in the research community due to its potential therapeutic applications. FUB-144 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which are known to produce psychoactive effects. However, FUB-144 has been found to have a lower potency and a higher affinity for the CB2 receptor.
作用机制
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide acts as a partial agonist of the CB2 receptor, which is responsible for regulating immune response and inflammation. When N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide binds to the CB2 receptor, it activates a signaling pathway that leads to the inhibition of pro-inflammatory cytokines and chemokines. This mechanism of action makes N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been found to have a lower potency than other synthetic cannabinoids, such as JWH-018 and AM-2201. However, it has a higher affinity for the CB2 receptor, which makes it a potential candidate for the treatment of inflammatory diseases. N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in lab experiments include its high affinity for the CB2 receptor, which makes it a potential candidate for the treatment of inflammatory diseases. However, the limitations of using N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide include its lower potency compared to other synthetic cannabinoids, which may make it less effective in producing the desired biological effects.
未来方向
There are several future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in vivo. This would involve studying the absorption, distribution, metabolism, and excretion of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in animal models. Another potential direction is to study the effects of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide on the immune system in various disease models, such as rheumatoid arthritis and multiple sclerosis. Finally, research could focus on developing novel derivatives of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide that have improved potency and selectivity for the CB2 receptor.
合成方法
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves the reaction of 4-fluoroaniline with thionyl chloride to form 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid to form the target compound, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Research has shown that N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has a high affinity for the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and immune response. N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been found to have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-5-7-12(8-6-11)18-16(22)19-15(20)14-9-10-3-1-2-4-13(10)21-14/h1-9H,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSLFYBKIQJRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(allyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5872991.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5872998.png)
![N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5873006.png)
![N-[4-(1-piperidinylmethyl)phenyl]nicotinamide](/img/structure/B5873014.png)
![N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5873024.png)

![2-[(4-isopropylbenzyl)thio]-1H-benzimidazole](/img/structure/B5873045.png)

![4-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5873062.png)



![tert-butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5873091.png)